molecular formula C8H7Cl2NO B13656909 2,4-Dichloroacetophenone oxime

2,4-Dichloroacetophenone oxime

Cat. No.: B13656909
M. Wt: 204.05 g/mol
InChI Key: SIHFUCIFLOLJFU-UHFFFAOYSA-N
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Description

2,4-Dichloroacetophenone oxime is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloroacetophenone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloroacetophenone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFUCIFLOLJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic Profiling of 2,4-Dichloroacetophenone Oxime Derivatives: A Target-Specific Antifungal Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the antifungal efficacy and mechanism of action (MoA) of 2,4-dichloroacetophenone oxime derivatives . These compounds, structurally related to the clinical azole oxiconazole , represent a critical scaffold in medicinal chemistry. Their potency stems from a dual-action modality: the primary inhibition of Lanosterol 14


-demethylase (CYP51)  and a secondary disruption of fungal virulence factors (phospholipase secretion). This document provides a validated experimental framework for researchers to synthesize, test, and mechanistically characterize these derivatives.

Chemical Basis & Pharmacophore Logic

The antifungal activity of this class relies on specific structural features that optimize bioavailability and target binding.

The 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group is not arbitrary. It serves two critical functions:

  • Metabolic Stability: The chlorine atoms at the ortho and para positions block metabolic hydroxylation by host cytochrome P450 enzymes, significantly extending the half-life of the molecule.

  • Lipophilicity: The halogenation increases the partition coefficient (LogP), facilitating passive diffusion through the fungal cell wall and plasma membrane to reach the intracellular target (CYP51).

The Oxime Ether Linker

The oxime ether (>C=N-O-R) functionality acts as a rigid bioisostere. Unlike flexible ester linkages, the oxime ether is resistant to rapid hydrolysis by fungal esterases. Furthermore, the


 hybridized nitrogen provides a lone pair capable of coordinating with the heme iron of the CYP51 enzyme, a key interaction for inhibition.

Mechanism of Action (MoA)

Primary Target: Lanosterol 14 -Demethylase (CYP51)

The core mechanism mirrors that of azole antifungals. The derivative binds to the heme cofactor of Lanosterol 14


-demethylase  (encoded by ERG11 in Candida spp.).
  • Normal Function: CYP51 catalyzes the removal of the 14

    
    -methyl group from lanosterol, a precursor to ergosterol.
    
  • Inhibition Consequence: Blockage leads to the depletion of ergosterol (essential for membrane fluidity) and the accumulation of toxic 14

    
    -methylated sterols (e.g., lanosterol, 14
    
    
    
    -methylfecosterol). This alters membrane permeability, inhibits membrane-bound enzymes, and arrests fungal growth (fungistatic).
Secondary Target: Virulence Factor Suppression

Recent studies indicate that oxime derivatives can inhibit the secretion of phospholipases and proteinases . These exoenzymes are critical for tissue invasion and host cell damage. By suppressing these factors, the derivatives reduce the pathogenicity of the fungus, rendering it more susceptible to the host immune system.

Visualization: The Ergosterol Inhibition Pathway

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis Lanosterol Lanosterol (Substrate) Squalene->Lanosterol ToxicSterols Accumulation of Toxic 14α-methylsterols Lanosterol->ToxicSterols Pathway Shunt Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Demethylation CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Inhibitor 2,4-Dichloroacetophenone Oxime Derivative Inhibitor->CYP51 Binds Heme Iron MembraneFail Membrane Dysfunction & Growth Arrest ToxicSterols->MembraneFail Ergosterol->MembraneFail Depletion

Figure 1: Mechanism of Action showing the interruption of the ergosterol biosynthesis pathway by 2,4-dichloroacetophenone oxime derivatives.

Experimental Validation Framework

To validate the mechanism described above, researchers must employ a multi-tiered assay strategy.

Tier 1: Phenotypic Screening (MIC/MFC)

Objective: Determine the potency and whether the compound is fungistatic or fungicidal.

  • Protocol: CLSI M27-A3 (Yeasts) or M38-A2 (Filamentous Fungi).

  • Causality Check: High MIC values (>64

    
    g/mL) indicate poor cell wall penetration or efflux pump liability.
    
Tier 2: Sorbitol Protection Assay

Objective: Distinguish between cell wall inhibitors (e.g., echinocandins) and membrane-active agents.

  • Principle: Sorbitol acts as an osmotic protectant. If the compound attacks the cell wall, sorbitol will raise the MIC significantly (protection). If it attacks the membrane (like oximes), sorbitol will have little to no effect.

  • Protocol:

    • Prepare duplicate microplates: one with standard media (RPMI 1640), one supplemented with 0.8 M sorbitol.

    • Add serial dilutions of the derivative.

    • Incubate at 35°C for 48h.

    • Result Interpretation:

      • MIC (Sorbitol) >> MIC (Media): Cell Wall Target.

      • MIC (Sorbitol)

        
         MIC (Media):  Membrane/Intracellular Target (Expected for Oximes).
        
Tier 3: Sterol Quantitation (The "Smoking Gun")

Objective: Confirm CYP51 inhibition by analyzing the sterol profile.

  • Protocol:

    • Culture: Grow C. albicans in the presence of the derivative at sub-MIC levels (e.g., MIC/4) for 16h.

    • Saponification: Harvest cells, wash, and reflux with alcoholic KOH (25% w/v) at 85°C for 1 hour to release sterols.

    • Extraction: Extract non-saponifiable lipids into n-heptane.

    • Analysis:

      • UV Spectrophotometry: Scan 230–300 nm. Ergosterol shows a characteristic four-peak curve (262, 271, 281, 293 nm). A flattening of this curve indicates ergosterol depletion.

      • GC-MS (Gold Standard): Identify the accumulation of lanosterol (molecular ion m/z 426) relative to ergosterol (m/z 396).

Experimental Workflow Diagram

ExpWorkflow Compound Synthesized Derivative MIC MIC Assay (CLSI M27-A3) Compound->MIC Decision Active? (<16 µg/mL) MIC->Decision Sorbitol Sorbitol Assay (Wall vs Membrane) Decision->Sorbitol Yes Discard/Optimize Discard/Optimize Decision->Discard/Optimize No Sterol Sterol Extraction (UV/GC-MS) Sorbitol->Sterol No Protection (Membrane Hit) Virulence Phospholipase Inhibition Assay Sterol->Virulence Mechanism Confirmed

Figure 2: Step-by-step validation workflow for characterizing novel antifungal agents.

Quantitative Data Summary (Reference Values)

When evaluating new 2,4-dichloroacetophenone oxime derivatives, compare results against these standard reference ranges for C. albicans (ATCC 90028).

Assay TypeMetricOxiconazole (Control)Potent Derivative Target
Susceptibility MIC (

g/mL)
0.125 – 0.50

1.0
Fungicidal MFC (

g/mL)
1.0 – 4.0

4 x MIC
Ergosterol % Reduction> 85% (at MIC)> 70% (at MIC)
Phospholipase Pkz Value*1.00 (No precipitation)0.80 – 0.90

*Pkz Value: Ratio of colony diameter to precipitation zone diameter. 1.00 = No activity (Total Inhibition).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Rossello, A., et al. (2002). Synthesis and antifungal activity of new imidazole derivatives: oxime ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Bioorganic & Medicinal Chemistry. [Link]

  • Pinto, E., et al. (2013). Antifungal susceptibility, exoenzyme production and cytotoxicity of novel oximes against Candida. Mycopathologia. [Link]

  • Vandeputte, P., et al. (2012). Mechanisms of Azole Resistance in a Clinical Isolate of Candida tropicalis. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7][8] [Link]

Sources

Methodological & Application

Synthesis of 2,4-dichloroacetophenone oxime from hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized protocol for the synthesis of 2,4-dichloroacetophenone oxime (CAS: 71516-67-1), a critical intermediate in the manufacturing of imidazole/triazole antifungal agents (e.g., oxiconazole analogues) and other heterocyclic pharmacophores.

Part 1: Scientific Foundation & Mechanism

1.1 Reaction Logic The conversion of 2,4-dichloroacetophenone to its corresponding oxime proceeds via a nucleophilic addition-elimination reaction (Schiff base formation). Hydroxylamine hydrochloride (


) serves as the nucleophile. However, as the hydrochloride salt is non-nucleophilic, a base (Sodium Acetate or Sodium Hydroxide) is required to liberate the free hydroxylamine species in situ.

1.2 Mechanistic Pathway

  • Nucleophilic Attack: The lone pair on the nitrogen of the free hydroxylamine attacks the electrophilic carbonyl carbon of the acetophenone.

  • Proton Transfer: A tetrahedral intermediate (carbinolamine) is formed.

  • Dehydration: Acid-catalyzed elimination of water generates the C=N double bond, yielding the oxime.

1.3 Stereochemistry (E/Z Isomerism) Acetophenone oximes exist as E (anti) and Z (syn) isomers. For 2,4-dichloroacetophenone oxime, the E-isomer is thermodynamically favored due to the steric repulsion between the hydroxyl group and the bulky 2,4-dichlorophenyl ring.

Part 2: Experimental Protocol

2.1 Materials & Reagents

ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
2,4-Dichloroacetophenone 189.041.018.9 g (100 mmol)Substrate
Hydroxylamine HCl 69.491.510.4 g (150 mmol)Reagent
Sodium Acetate (anhydrous) 82.032.016.4 g (200 mmol)Base/Buffer
Ethanol (95%) -Solvent150 mLSolvent
Water (Deionized) -Solvent50 mLCo-solvent

2.2 Step-by-Step Synthesis

Step 1: Reaction Setup

  • Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 10.4 g Hydroxylamine Hydrochloride and 50 mL of Deionized Water . Stir until fully dissolved.

  • Add 16.4 g Sodium Acetate to the aqueous solution. Note: The solution acts as a buffer (pH ~4-5), which is optimal for oxime formation.

  • Add 18.9 g 2,4-Dichloroacetophenone dissolved in 150 mL Ethanol . The mixture may appear biphasic or cloudy initially.

Step 2: Reflux & Monitoring

  • Heat the reaction mixture to a gentle reflux (approx. 80-85°C oil bath temperature).

  • Maintain reflux for 3–5 hours .

  • TLC Monitoring: Check progress using Silica gel plates (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material (Ketone): High

      
       (~0.7-0.8).
      
    • Product (Oxime): Lower

      
       (~0.3-0.4) due to H-bonding capability.
      
    • Endpoint: Disappearance of the ketone spot.

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Rotary Evaporation: Remove the majority of the ethanol under reduced pressure. A white solid or oil will precipitate from the remaining aqueous layer.

  • Precipitation: Pour the residue into 200 mL of ice-cold water and stir vigorously for 20 minutes. The product should solidify into a white/off-white precipitate.

    • Troubleshooting: If the product oils out, scratch the flask walls with a glass rod or add a seed crystal to induce crystallization.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with

    
     mL of cold water to remove residual salts (NaCl/NaOAc).
    

Step 4: Purification

  • Recrystallization: The crude solid is typically ~95% pure. For pharmaceutical grade (>99%), recrystallize from Ethanol/Water (1:1) or Toluene .

    • Dissolve crude solid in minimum hot ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.

Part 3: Visualization (Workflows & Pathways)

Figure 1: Reaction Mechanism & Workflow

G Start 2,4-Dichloroacetophenone (Ketone) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Ethanol/Water) Reagents->Inter Product 2,4-Dichloroacetophenone Oxime (E-Isomer) Inter->Product Dehydration (-H2O)

Caption: Mechanistic pathway from ketone to oxime via nucleophilic attack and dehydration.

Figure 2: Experimental Workflow

Workflow Setup 1. Dissolve Reagents (NH2OH.HCl + NaOAc in H2O) Add 2. Add Ketone in EtOH Setup->Add Reflux 3. Reflux 3-5 Hours (Monitor TLC) Add->Reflux Evap 4. Evaporate EtOH Reflux->Evap Quench 5. Pour into Ice Water (Induce Crystallization) Evap->Quench Filter 6. Filter & Wash Quench->Filter Purify 7. Recrystallize (EtOH/H2O) Filter->Purify

Caption: Step-by-step experimental workflow for high-yield synthesis.

Part 4: Characterization & Analysis

ParameterSpecificationMethod/Notes
Appearance White to off-white crystalline solidVisual inspection
Melting Point 100 – 104°C Capillary method [1]
Yield 85 – 95%Typical isolated yield
IR Spectrum

: ~3200 cm⁻¹ (broad)

: 1600-1620 cm⁻¹
ATR-FTIR
¹H NMR (DMSO-d₆)

2.15 (s, 3H,

)

7.4-7.7 (m, 3H, Ar-H)

11.4 (s, 1H,

)
Diagnostic peaks

Expert Insight - Troubleshooting:

  • Oiling Out: If the product separates as an oil upon water addition, the ethanol content is likely too high. Evaporate more solvent or cool the mixture to 0°C with vigorous stirring to induce solidification.

  • Incomplete Reaction: Steric hindrance at the 2-position (ortho-chloro) can slow the reaction. If TLC shows starting material after 5 hours, add an additional 0.5 eq of Hydroxylamine HCl and reflux for 2 more hours.

Part 5: Safety & Hazards

  • Hydroxylamine HCl: Corrosive and potential skin sensitizer. Heating confined hydroxylamine residues can be explosive; ensure quench during workup.

  • 2,4-Dichloroacetophenone: Irritant to eyes and skin (lachrymator). Handle in a fume hood.

References

  • National Institute of Standards and Technology (NIST). (2025).[2] Ethanone, 1-(2,4-dichlorophenyl)- (Starting Material Data). NIST Chemistry WebBook.[2][3] Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Oxime Formation. Organic Syntheses, Coll. Vol. 2, p. 70. Retrieved February 6, 2026, from [Link]

  • PubChem. (2025). 2,4-Dichloroacetophenone Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]

Sources

Application Note: High-Yield Synthesis of 2,4-Dichloroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Oxime Formation from 2,4-Dichloroacetophenone Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Strategic Abstract & Utility

The conversion of 2,4-dichloroacetophenone to its corresponding oxime (CAS 71516-67-1) is a critical transformation in the synthesis of imidazole-based antifungal agents, such as Oxiconazole and Miconazole analogs. While standard oximation protocols exist, the steric hindrance introduced by the ortho-chloro substituent requires specific optimization of solvent polarity and buffering conditions to suppress side reactions and ensure complete conversion.

This guide provides a robust, scalable protocol for generating (E/Z)-1-(2,4-dichlorophenyl)ethanone oxime, emphasizing mechanistic control over the dehydration step and purification via controlled precipitation.

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination pathway. The presence of the electron-withdrawing chlorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, theoretically accelerating attack. However, the ortho-chlorine atom creates significant steric bulk, which can impede the initial approach of the hydroxylamine nucleophile.

Critical Control Point: The reaction pH must be buffered (pH ~4.5–5.0).

  • Too Acidic (pH < 3): The hydroxylamine is fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • Too Basic (pH > 9): Promotes side reactions (e.g., condensation) and increases solubility of the product in the aqueous phase, reducing isolation yield.

  • Optimal: Sodium acetate is used to buffer the hydrochloric acid released from the hydroxylamine salt, maintaining the free base concentration without inducing hydrolysis.

Reaction Pathway Diagram

Mechanism Ketone 2,4-Dichloroacetophenone (Electrophile) Tetrahedral Carbinolamine Intermediate Ketone->Tetrahedral Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Tetrahedral Dehydration Acid-Catalyzed Dehydration (-H2O) Tetrahedral->Dehydration Proton Transfer Oxime Oxime Product (E/Z Isomers) Dehydration->Oxime Elimination

Figure 1: Mechanistic pathway from ketone to oxime via the carbinolamine intermediate.

Materials & Safety Profile

Reagents Table
ReagentCAS No.MW ( g/mol )RoleHazards
2,4-Dichloroacetophenone 2234-16-4189.04SubstrateIrritant, lachrymator.
Hydroxylamine HCl 5470-11-169.49ReagentCorrosive, sensitizer, potential explosive on heating.
Sodium Acetate (anhydrous) 127-09-382.03BufferIrritant.
Ethanol (95% or absolute) 64-17-546.07SolventFlammable.
Water (Deionized) 7732-18-518.02Co-solventNone.

Safety Advisory: Hydroxylamine compounds can be unstable. Never heat hydroxylamine residue to dryness. Ensure the reaction is vented to prevent pressure buildup.

Experimental Protocol

Batch Scale: 50 mmol (Approx. 9.5 g scale)

This protocol is optimized for laboratory synthesis but is scalable to kilo-lab quantities with appropriate heat transfer adjustments.

Step-by-Step Methodology
  • Solvation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2,4-dichloroacetophenone (9.45 g, 50 mmol) in Ethanol (60 mL).

    • Note: The starting material (MP 33-34°C) is a low-melting solid/liquid; ensure it is fully dissolved before proceeding.

  • Reagent Preparation: In a separate beaker, dissolve Hydroxylamine Hydrochloride (5.21 g, 75 mmol, 1.5 eq) and Sodium Acetate (8.20 g, 100 mmol, 2.0 eq) in Water (30 mL).

    • Why? Pre-mixing the salt and base generates the free hydroxylamine in situ and ensures the buffer system is active immediately upon addition.

  • Addition & Reflux: Add the aqueous hydroxylamine/acetate solution to the ethanolic ketone solution. The mixture may turn cloudy initially. Attach a reflux condenser.[1] Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring for 3 to 4 hours .

    • Monitoring: Check progress via TLC (Silica; Hexane:EtOAc 8:2). The ketone spot (

      
       ~0.6) should disappear, replaced by the more polar oxime spot (
      
      
      
      ~0.3).
  • Workup (Precipitation Method): Remove the flask from heat and allow it to cool to room temperature.

    • Option A (High Purity): Pour the reaction mixture slowly into Ice-Water (200 mL) with stirring. The oxime will precipitate as a white to off-white solid.

    • Option B (If Oiling Occurs): If the product oils out (common with chlorinated aromatics), extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

      
      , and evaporate. However, precipitation is preferred for purity.
      
  • Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake with cold water (2 x 50 mL) to remove residual salts (NaCl/NaOAc). Wash with cold Hexane (20 mL) to remove unreacted ketone traces.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

Protocol Start Start: 50 mmol Scale Dissolve Dissolve Ketone in Ethanol Start->Dissolve PrepReagent Dissolve NH2OH.HCl + NaOAc in Water Start->PrepReagent Combine Combine Solutions (Biphasic/Cloudy) Dissolve->Combine PrepReagent->Combine Reflux Reflux 85°C 3-4 Hours Combine->Reflux Check TLC Check (Hex/EtOAc 8:2) Reflux->Check Check->Reflux Incomplete Cool Cool to RT & Pour into Ice Water Check->Cool Complete Filter Filter Precipitate Cool->Filter Wash Wash: H2O then Hexane Filter->Wash Dry Vacuum Dry 40°C Wash->Dry End Final Product (White Solid) Dry->End

Figure 2: Operational workflow for the synthesis and isolation of the oxime.

Characterization & Validation

To validate the synthesis, compare the isolated product against the following specifications.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidIf yellow, recrystallize from EtOH/Water.
Melting Point 100 – 104°C Distinct from starting ketone (33-34°C).
Yield 85 – 95%Theoretical yield: ~10.2 g.
1H NMR

2.2-2.3 (s, 3H, CH3), ~7.3-7.5 (m, Ar-H)
Broad singlet for N-OH at >10 ppm (DMSO-d6).
Isomerism Mixture of E and ZE-isomer usually predominates due to sterics.

Troubleshooting Note: If the melting point is low (<95°C), the product likely contains trapped solvent or unreacted ketone. Recrystallize by dissolving in minimum hot ethanol and adding water until turbid, then cooling.

References

  • Organic Syntheses , Coll. Vol. 2, p. 70 (1943). General procedure for acetophenone oxime formation.Link

  • Fluorochem . Product Specification: 2',4'-Dichloroacetophenone oxime (CAS 71516-67-1).[2]Link

  • PubChem . Compound Summary: 2',4'-Dichloroacetophenone.[2][3][4][5]Link

  • Google Patents . CN104744372A: Method for preparing oxiconazole nitrate.[6] (Demonstrates industrial relevance of the oxime intermediate). Link

Sources

Application Note: Recrystallization Strategies for 2,4-Dichloroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical development sector. It addresses the purification of 2,4-Dichloroacetophenone Oxime (CAS: 71516-67-1), a critical intermediate in the synthesis of antifungal azoles such as Oxiconazole .

Abstract

The purity of 2,4-dichloroacetophenone oxime is a rate-limiting factor in the downstream synthesis of N-substituted imidazole antifungals (e.g., Oxiconazole Nitrate). Impurities such as unreacted 2,4-dichloroacetophenone and geometric (


) isomers can significantly lower the yield of the subsequent alkylation step. This guide provides a validated solvent selection strategy and a step-by-step recrystallization protocol to achieve 

purity with a target melting point of 100–104°C .

Introduction & Chemical Context

2,4-Dichloroacetophenone oxime is synthesized via the condensation of 2,4-dichloroacetophenone with hydroxylamine hydrochloride. The crude product often contains:

  • Unreacted Ketone: 2,4-dichloroacetophenone (MP: 33–34°C).[1][2]

  • Geometric Isomers: The

    
    -isomer is typically thermodynamically favored, but the 
    
    
    
    -isomer may form, affecting crystal packing and biological activity of derivatives.
  • Inorganic Salts: Residual hydroxylamine hydrochloride or sodium acetate.

Effective recrystallization must separate the highly crystalline oxime (polar head, lipophilic tail) from the low-melting, non-polar ketone starting material.

Key Physicochemical Properties
PropertyValueNotes
Compound Name 2,4-Dichloroacetophenone Oxime
CAS Number 71516-67-1
Molecular Weight 204.05 g/mol
Target Melting Point 100–104°C Distinct from ketone precursor (33–34°C)
Solubility Profile Soluble in alcohols, EtOAc; Insoluble in waterAmphiphilic nature

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need to exclude the specific impurities present.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Mechanism of ActionBest For
Ethanol / Water 80:20 to 60:40Anti-solvent precipitation. The oxime dissolves in hot ethanol; water reduces solubility upon cooling, forcing crystallization while salts remain in the aqueous phase.General purification; removal of inorganic salts.
Ethyl Acetate / Hexane 1:3 to 1:5Polarity differential. The non-polar ketone impurity remains soluble in the hexane-rich mother liquor, while the more polar oxime crystallizes out.Removal of unreacted ketone (2,4-dichloroacetophenone).
Toluene PureTemperature differential. High solubility at boiling (110°C), low at RT.Large-scale processing (avoids flammability of hexane).
Solvent Decision Logic

The following decision tree illustrates the logical flow for selecting the optimal recrystallization solvent based on the impurity profile of the crude material.

SolventSelection Start Analyze Crude Oxime CheckImpurity Primary Impurity? Start->CheckImpurity Ketone Unreacted Ketone (Low MP Oil/Solid) CheckImpurity->Ketone High Ketone Content Salts Inorganic Salts (NaOAc, NH2OH) CheckImpurity->Salts High Salt Content Unknown General/Mixed CheckImpurity->Unknown Standard Crude Solvent1 Ethyl Acetate / Hexane (Keeps ketone in solution) Ketone->Solvent1 Solvent2 Ethanol / Water (Dissolves salts, precipitates oxime) Salts->Solvent2 Unknown->Solvent2 Solvent3 Methanol / Water (Alternative to EtOH) Unknown->Solvent3 Optimization

Figure 1: Solvent selection decision tree based on crude impurity profile.

Detailed Experimental Protocol

Objective: Purify 10.0 g of crude 2,4-dichloroacetophenone oxime.

Materials
  • Crude 2,4-dichloroacetophenone oxime[3][4][5]

  • Solvent A: Ethanol (95% or absolute)

  • Solvent B: Deionized Water (pre-warmed to 50°C)

  • Equipment: 250 mL Erlenmeyer flask, hot plate/stirrer, Büchner funnel, vacuum pump.

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of crude solid into the Erlenmeyer flask.

    • Add 30 mL of Ethanol (minimum amount to wet the solid).

    • Heat the mixture to a gentle boil (approx. 80°C) with stirring.

    • Note: If solids remain, add Ethanol in 2 mL increments until the solution is clear. Do not exceed 50 mL total.

  • Hot Filtration (Optional):

    • If insoluble particles (dust, polymers) are visible, filter the hot solution rapidly through a fluted filter paper into a pre-warmed flask.

  • Anti-Solvent Addition:

    • Remove the flask from the heat source.

    • While the solution is still hot (~70°C), slowly add warm water dropwise.

    • Continue adding water until a faint, persistent cloudiness (turbidity) appears.

    • Add 1–2 mL of Ethanol to clear the turbidity (restore solution).

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Do not stir. Agitation at this stage can cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect the crystals via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mixture).

    • Critical: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying:

    • Dry the crystals in a vacuum oven at 40°C for 4 hours.

    • Target Yield: 80–90% recovery.

    • Target Purity: Melting Point 100–104°C.

Troubleshooting "Oiling Out"

If the product separates as an oil droplet instead of crystals:

  • Reheat the mixture until the oil redissolves.

  • Add slightly more Ethanol (solvent).

  • Add a "seed crystal" of pure oxime (if available) when the solution cools to ~40°C.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Process Workflow Diagram

The following diagram details the complete purification workflow, including decision points for quality control.

RecrystallizationWorkflow Crude Crude Oxime (Solid/Oil) Dissolve Dissolve in Hot EtOH (T = 80°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter If dirty AddWater Add Warm Water (Until turbid) Dissolve->AddWater If clear Filter->AddWater Cool Cool to RT -> 4°C (Induce Crystallization) AddWater->Cool Isolate Vacuum Filtration Cool->Isolate Dry Vacuum Dry (40°C) Isolate->Dry QC QC Check (MP & HPLC) Dry->QC Pass Release (MP 100-104°C) QC->Pass Pass Fail Reprocess QC->Fail Fail Fail->Dissolve Recycle

Figure 2: Recrystallization workflow with quality control checkpoints.

Safety & Handling

  • Oxime Hazard: Oximes can decompose exothermically at high temperatures. Do not heat the dry solid above its melting point (>110°C) for extended periods.

  • Skin Irritation: 2,4-dichloroacetophenone derivatives are potential skin sensitizers and irritants. Wear nitrile gloves and a lab coat.

  • Solvent Safety: Ethanol and Ethyl Acetate are flammable. Perform all heating in a fume hood away from open flames.

References

  • Sigma-Aldrich. 2′,4′-Dichloroacetophenone Product Specification. Retrieved from (Precursor data).

  • Oakwood Chemical. 2',4'-Dichloroacetophenone oxime Product Data. Retrieved from (Melting Point Verification).

  • PubChem. 2,4-Dichloroacetophenone Oxime (Compound Summary). National Library of Medicine. Retrieved from .

  • Google Patents. Process for the preparation of oxiconazole nitrate. (Related antifungal synthesis utilizing the oxime intermediate).[6] Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling E/Z Isomer Ratio in Acetophenone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the stereoselective synthesis of acetophenone oxime. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling and characterizing the geometric isomers (E/Z) of ketoximes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to achieve your desired stereochemical outcomes with confidence and reproducibility.

Introduction: The Importance of Stereochemical Control

Acetophenone oxime is a valuable synthetic intermediate in organic chemistry and pharmaceutical development. The C=N double bond in its structure gives rise to two geometric isomers: E (from the German entgegen, meaning "opposite") and Z (from zusammen, meaning "together").

The spatial arrangement of the hydroxyl group relative to the phenyl and methyl substituents is not trivial. The biological activity, reactivity, and physical properties of the final molecule can be critically dependent on the stereochemistry of a single isomer. For instance, in drug candidates, only one isomer may fit into the target's binding site, while the other may be inactive or even cause off-target effects.[1] Consequently, the ability to selectively synthesize or isolate a specific isomer is paramount.

Standard synthesis procedures often result in a mixture of isomers, typically favoring the more thermodynamically stable E form.[2] This guide provides the expertise to navigate the complexities of kinetic and thermodynamic control, enabling you to steer your reaction toward the desired isomeric product.

Frequently Asked Questions (FAQs)

Q1: What is the typical E/Z isomer ratio I should expect from a standard acetophenone oxime synthesis?

In a typical synthesis where acetophenone is reacted with hydroxylamine hydrochloride under basic conditions with heating, you should expect the product to be a mixture of isomers, predominantly favoring the E-isomer.[2] Ratios of approximately 8:1 (E:Z) are commonly reported, as this reflects the greater thermodynamic stability of the E configuration where the larger phenyl group is anti to the hydroxyl group, minimizing steric hindrance.[3]

Q2: Which isomer, E or Z, is more thermodynamically stable?

For acetophenone oxime, the E-isomer is generally the more thermodynamically stable product.[4] This stability arises from the minimization of steric repulsion between the bulky phenyl group and the hydroxyl group. The reaction, if allowed to reach equilibrium (e.g., through prolonged heating or acid catalysis), will favor the formation of this isomer.

Q3: How can I reliably determine the E/Z ratio of my product?

The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR can be used to distinguish and quantify the isomers.[5]

  • In ¹H NMR , the chemical shifts of the methyl protons will be different for each isomer.

  • In ¹³C NMR , the chemical shift of the carbon atom syn (on the same side) to the hydroxyl group is typically shielded (shifted to a lower ppm value) compared to the anti carbon. Advanced 2D NMR techniques like NOESY can also be used to confirm the spatial proximity of protons.[6]

Q4: Can the E/Z isomers interconvert after synthesis is complete?

Yes, E/Z isomerization can occur post-synthesis. This process is often catalyzed by acid or exposure to UV light.[7][8] Therefore, it is crucial to control the pH during workup and to store the purified isomers under appropriate conditions (e.g., protected from light and strong acids) to maintain their isomeric purity.

In-Depth Scientific Principles

The Mechanism of Oximation and the Origin of Isomers

The formation of an oxime proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of acetophenone. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: This intermediate then eliminates a molecule of water to form the C=N double bond of the oxime. This step is the rate-determining step and is typically catalyzed by either an acid or a base.[9]

The stereochemistry (E or Z) is determined during the dehydration step by the conformation of the carbinolamine as it eliminates water.

G cluster_0 Mechanism of Acetophenone Oxime Formation Acetophenone Acetophenone + NH2OH Carbinolamine Carbinolamine Intermediate Acetophenone->Carbinolamine Nucleophilic Addition TransitionStateZ Transition State (Z) Carbinolamine->TransitionStateZ Dehydration TransitionStateE Transition State (E) Carbinolamine->TransitionStateE Dehydration Z_Isomer Z-Isomer (Kinetic Product) TransitionStateZ->Z_Isomer E_Isomer E-Isomer (Thermodynamic Product) TransitionStateE->E_Isomer Equilibration Isomerization (Acid/Heat) Z_Isomer->Equilibration Equilibration->E_Isomer

Caption: General mechanism for acetophenone oxime synthesis.

Kinetic vs. Thermodynamic Control

Understanding the difference between kinetic and thermodynamic control is the key to manipulating the E/Z ratio.[10]

  • Kinetic Control: This regime favors the product that is formed fastest. The product distribution is determined by the relative activation energies of the competing pathways. To favor the kinetic product (often the less stable Z-isomer), reactions are typically run at low temperatures for short periods, trapping the products before they have enough energy to equilibrate.

  • Thermodynamic Control: This regime favors the product that is the most stable. The product distribution reflects the equilibrium position of the reaction. To achieve thermodynamic control, reactions are run at higher temperatures or for longer durations, allowing the initially formed products to interconvert until the most stable isomer (E-isomer) predominates.

G title Energy Profile: Kinetic vs. Thermodynamic Control Reactants Reactants (Acetophenone + NH2OH) TS_Z TS(Z) Reactants->TS_Z TS_E TS(E) Reactants->TS_E Z_Product Z-Isomer (Kinetic) TS_Z->Z_Product E_Product E-Isomer (Thermodynamic) TS_E->E_Product p1->p2   ΔG‡ (Z) (Lower Activation Energy) p3->Z_Product p4->p5      ΔG‡ (E) (Higher Activation Energy) p6->E_Product axis_start->axis_end   Free Energy (G)

Caption: Energy profile illustrating kinetic and thermodynamic pathways.

The Critical Role of pH

The pH of the reaction medium is a crucial variable. The rate of oxime formation is maximal in a slightly acidic medium (pH ≈ 4-5).

  • Highly Acidic (pH < 2): The hydroxylamine (pKa ≈ 6) is fully protonated to NH₃OH⁺, which is not nucleophilic, thus slowing or stopping the initial addition step.

  • Neutral/Basic (pH > 7): The hydroxylamine is a good nucleophile, but the dehydration of the carbinolamine intermediate is slow as there is no acid to protonate the hydroxyl group, making it a poor leaving group (-OH vs -OH₂⁺).

Furthermore, acidic conditions can promote the equilibration of the Z and E isomers after they are formed, pushing the ratio towards the thermodynamically favored E-isomer.[8][11] Therefore, precise pH control is essential for achieving a desired, non-equilibrium E/Z ratio.

Troubleshooting Guide

This section addresses common problems encountered during acetophenone oxime synthesis.

G Start Problem: Undesired E/Z Ratio Q1 Is the ratio inconsistent between batches? Start->Q1 A1_Yes Inconsistent Control Q1->A1_Yes Yes Q2 Is the E-isomer too dominant? Q1->Q2 No S1 Solution: - Strictly control T and time. - Use a buffer for pH control. - Ensure consistent reagent purity. A1_Yes->S1 A2_Yes Thermodynamic Control Favored Q2->A2_Yes Yes Q3 Need to isolate a single pure isomer? Q2->Q3 No S2 Solution: - Lower reaction temperature. - Reduce reaction time. - Use specific base/solvent systems (see Protocol 2). - Consider post-synthesis photoisomerization. A2_Yes->S2 A3_Yes Mixture is Expected Q3->A3_Yes Yes S3 Solution: - Perform column chromatography. - Attempt fractional recrystallization. A3_Yes->S3

Caption: Troubleshooting decision tree for E/Z ratio control.

Issue 1: My E/Z ratio is inconsistent between batches.
  • Causality: Inconsistency often points to a lack of precise control over reaction parameters that dictate the balance between kinetic and thermodynamic pathways. Minor fluctuations in temperature, reaction time, or pH can lead to significant variations in the final isomer ratio. The rate of equilibration is highly sensitive to these factors.[11]

  • Solution:

    • Temperature Control: Use a temperature-controlled reaction vessel (e.g., an oil bath with a thermostat) instead of a simple heating mantle. Maintain the temperature within a narrow range (±1-2 °C).

    • pH Control: Do not rely solely on the initial amount of base. Use a pH meter to monitor the reaction, or better yet, employ a suitable buffer system to maintain a constant pH.

    • Time Management: Use a timer to ensure the reaction is quenched at the exact same point for each batch.

Issue 2: I obtained almost exclusively the E-isomer, but I need the Z-isomer.
  • Causality: Your reaction conditions strongly favor thermodynamic equilibrium. This is common with high temperatures, long reaction times, or acidic workups which allow the initially formed kinetic Z-isomer to convert to the more stable E-isomer.[12]

  • Solution:

    • Favor Kinetic Control: Lower the reaction temperature significantly (e.g., 0 °C or room temperature). This will slow down the rate of equilibration.[13]

    • Screen Catalysts/Bases: Certain bases and solvent systems can influence the stereochemical outcome. For example, using potassium carbonate in methanol at room temperature has been shown to favor Z-oxime formation for some substrates.[13]

    • Post-Synthesis Isomerization: If synthesis fails to provide the desired isomer, photoisomerization using visible light and a suitable photosensitizer can be an effective method to convert the E-isomer to the Z-isomer.[7]

Issue 3: I have a mixture of isomers and need a single, pure isomer.
  • Causality: This is the expected outcome for most standard oximation procedures. The E and Z isomers are diastereomers and generally have different physical properties.

  • Solution:

    • Column Chromatography: This is the most reliable method for separation. The two isomers will have different polarities and thus different retention factors (Rf) on silica gel. A solvent system like hexane/ethyl acetate is a good starting point for method development.[1][14]

    • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method. This may require screening several solvents.

Data Table 1: Influence of Reaction Parameters on E/Z Ratio
ParameterTo Favor E-Isomer (Thermodynamic)To Favor Z-Isomer (Kinetic)Rationale
Temperature High (e.g., reflux)Low (e.g., 0 °C to RT)High T provides energy to overcome the equilibration barrier.[10]
Reaction Time LongShortLong times allow the reaction to reach thermodynamic equilibrium.
pH Acidic (pH < 5)Near Neutral / Mildly BasicAcidity catalyzes the interconversion of isomers.[8]
Catalyst/Base Strong Acid (e.g., HCl)Specific Bases (e.g., K₂CO₃ in MeOH)Catalysts can stabilize different transition states.[13]

Experimental Protocols

Protocol 1: Synthesis Favoring the E-Isomer (Thermodynamic Control)

This protocol is designed to maximize the yield of the more stable E-acetophenone oxime.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

  • Base Addition: Add a solution of potassium hydroxide (1.2 eq) in water to the flask.[15]

  • Substrate Addition: Add acetophenone (1.0 eq) to the mixture.

  • Homogenization: Add ethanol dropwise down the condenser until the boiling solution becomes clear.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours.

  • Workup: Cool the reaction to room temperature. The product may precipitate. If not, pour the mixture into cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Analysis: Analyze the crude product by ¹H NMR to determine the E/Z ratio. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis to Enhance the Z-Isomer (Kinetic Control)

This protocol uses milder conditions to favor the formation of the kinetic Z-isomer.[13]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve acetophenone (1.0 eq), hydroxylamine hydrochloride (1.05 eq), and potassium carbonate (1.1 eq) in methanol.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Workup: Once the acetophenone is consumed, filter off the inorganic salts.

  • Solvent Removal: Remove the methanol under reduced pressure at a low temperature (< 30 °C) to prevent isomerization.

  • Extraction: Extract the residue with dichloromethane and dry the organic layer over anhydrous MgSO₄.

  • Isolation: Evaporate the solvent carefully under reduced pressure. The resulting residue contains an enhanced proportion of the Z-isomer.

  • Analysis & Purification: Immediately analyze by ¹H NMR to determine the ratio. If separation is required, proceed directly to column chromatography (Protocol 3) as the Z-isomer may be unstable.

Protocol 3: Isomer Separation by Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry method with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude E/Z mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. The less polar isomer (typically the E-isomer) will elute first.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the more polar isomer (Z-isomer).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure isomers.

  • Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Data Table 2: Representative ¹H NMR Data for Acetophenone Oxime Isomers

Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on the solvent used (e.g., CDCl₃, DMSO-d₆).

IsomerMethyl Protons (-CH₃)Aromatic Protons-OH Proton
E-Isomer ~2.3 ppm~7.3-7.7 ppmBroad, ~8.0-9.0 ppm
Z-Isomer ~2.1 ppm~7.3-7.7 ppmBroad, ~8.0-9.0 ppm

Key Differentiator: The most reliable signal for quantification is typically the methyl singlet. The methyl group in the Z-isomer is syn to the phenyl ring and may experience a slightly different electronic environment compared to the E-isomer, resulting in a distinct chemical shift.

References

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Special Issue for The 3rd Annual Conference on Theories and Applications of Basic and Biosciences.

  • Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 21, 2935-2940.

  • Ma, Y., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. National Center for Biotechnology Information.

  • Qiuling Song (2018). Stereoconvergent Synthesis of Ketoximes. Thieme Chemistry.

  • Selective Synthesis of E and Z Isomers of Oximes. (2014). ResearchGate.

  • Reddit user discussion on HNMR of E/Z mixtures. (2023). Reddit r/Chempros.

  • Preparation of acetophenone oxime. PrepChem.com.

  • Dube, H., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society, 145(9), 5139–5147.

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form. TSI Journals.

  • Process for preparing alpha-oxime acetophenone derivatives. (2020). Google Patents.

  • Bawa, R. A., et al. (2021). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.

  • Kim, B. R., et al. (2013). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Journal of the Korean Chemical Society, 57(2), 296-299.

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.

  • Identification of E and Z isomers of some cephalosporins by NMR. (2010). TSI Journals.

  • Metal-Involving Synthesis and Reactions of Oximes. (2019). ACS Publications.

  • Bawa, R. A., et al. (2021). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc.

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal.

  • Kinetic and Thermodynamic Control. Dalal Institute.

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (2024). ScienceDirect.

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry. (2022). MDPI.

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. (2023). Beilstein Journals.

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). ResearchGate.

Sources

Handling moisture sensitivity in 2,4-dichloroacetophenone oxime storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dichloroacetophenone Oxime Stability & Storage

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Moisture Sensitivity & Degradation Control for CAS 2234-16-4

Introduction: Why This Molecule Demands Respect

Researchers often underestimate 2,4-dichloroacetophenone oxime because it appears to be a stable crystalline solid. However, as a precursor in the synthesis of azole antifungals (e.g., oxiconazole), its purity is critical.

This molecule possesses a "Achilles' heel": Hydrolytic Reversion . In the presence of moisture and trace acidity, the oxime functionality (


) reverts to the parent ketone. This is not just a purity issue; it releases hydroxylamine, which can introduce dangerous instability into downstream reactions. Furthermore, with a melting point of roughly 55–60°C, this material is prone to sintering (caking) if storage temperatures fluctuate, trapping moisture inside the crystal lattice.

This guide provides the protocols necessary to maintain the integrity of your material.

Module 1: The Science of Degradation

To handle this compound effectively, you must understand the mechanism of its failure. The primary enemy is not just water, but the proton-catalyzed hydrolysis cycle.

The Hydrolysis Pathway

Moisture alone is slow to degrade the oxime. However, surface moisture absorbs atmospheric


 or trace acid impurities remaining from synthesis (e.g., HCl). This protonates the oxime oxygen, creating a good leaving group and driving the equilibrium back toward the ketone.

Key Insight: The smell of "sweet solvent" or "chlorinated aromatic" in your storage container is often the first sign of the parent ketone (2,4-dichloroacetophenone) forming.

HydrolysisMechanism Oxime 2,4-Dichloroacetophenone Oxime Protonation Protonation (H+ from trace acid) Oxime->Protonation + H2O Intermediate Tetrahedral Intermediate Protonation->Intermediate Breakdown C-N Bond Cleavage Intermediate->Breakdown Products 2,4-Dichloroacetophenone (Ketone) + Hydroxylamine Breakdown->Products Irreversible in storage conditions

Figure 1: The hydrolytic reversion pathway. Note that while the reaction is chemically reversible, in storage conditions (open headspace), the volatile byproducts often drive the reaction toward the ketone.

Module 2: Storage Protocols

Do not rely on standard "shelf storage." Follow this tiered protocol based on your usage frequency.

Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)The MP is low (~55-60°C). Ambient fluctuations >25°C can cause partial melting/sintering, which traps moisture and accelerates hydrolysis.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and blankets the crystals effectively.
Desiccant Silica Gel or CaCl₂ Avoid P₂O₅ inside the primary container as it forms phosphoric acid upon saturation, which can catalyze the hydrolysis if it contacts the solid.
Container Amber Glass + Teflon Liner Amber glass prevents photo-degradation (UV can trigger radical formation in chlorinated aromatics). Teflon liners prevent cap corrosion from trace HCl.
The "Double-Containment" System (Recommended)
  • Place the oxime in an amber vial with a Teflon-lined cap.

  • Place that vial inside a larger jar containing a layer of desiccant (Silica Gel) at the bottom.

  • Flush the outer jar with Argon before sealing.

Module 3: Troubleshooting & Diagnostics

Use this decision matrix if you suspect your material has been compromised.

Diagnostic Workflow

DecisionTree Start Start: Material Inspection Visual Visual Check: Is it caked or yellowing? Start->Visual Smell Olfactory Check: Strong ketone odor? Visual->Smell No MP_Check Melting Point Test (Target: 55-60°C) Visual->MP_Check Yes (Caked) Smell->MP_Check No Action_Recryst Contaminated: Recrystallize Smell->Action_Recryst Yes Action_Discard CRITICAL FAILURE: Discard/Recycle MP_Check->Action_Discard <45°C or Liquid Action_Dry Recoverable: Vacuum Dry MP_Check->Action_Dry Range 53-55°C (Wet) MP_Check->Action_Recryst Range <53°C (Impure) Action_Use Pass: Proceed to Experiment MP_Check->Action_Use Range 55-60°C

Figure 2: Diagnostic decision tree for assessing material integrity prior to synthesis.

Specific Scenarios

Scenario A: The "Wet" Solid

  • Symptom: Material clumps and sticks to the spatula, but the color is white.

  • Diagnosis: Surface moisture adsorption. No significant chemical degradation yet.

  • Fix: Place in a vacuum desiccator over anhydrous

    
     (Drierite) for 12 hours at room temperature. Do not heat above 30°C under vacuum, as the oxime may sublime or sinter.
    

Scenario B: The "Yellow" Crust

  • Symptom: Yellowish discoloration on the surface or distinct "chlorinated ketone" smell.

  • Diagnosis: Hydrolysis has occurred.[1][2][3][4] The ketone byproduct is often a liquid or low-melting solid that solvates the remaining oxime, creating a yellow crust.

  • Fix: Recrystallization is mandatory.

    • Dissolve in minimum hot ethanol or 1,2-dichloroethane (approx 60°C).

    • Filter hot to remove insolubles.

    • Add warm water (if using ethanol) or hexanes (if using dichloroethane) until slightly turbid.

    • Cool slowly to 4°C.

    • Filter and vacuum dry.[5]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use an oven to dry this oxime? A: Absolutely not. With a melting point of ~55°C, a standard lab oven (often set to 60°C+) will melt the compound. Once molten, the surface area for oxidation and hydrolysis increases exponentially. Furthermore, heating oximes in the presence of trace salts can trigger a Beckmann Rearrangement or rapid decomposition, potentially releasing HCl gas. Always use vacuum desiccation at ambient temperature.

Q2: I see a "Beckmann Rearrangement" mentioned in literature. Can this happen during storage? A: It is unlikely but possible under specific conditions. The Beckmann Rearrangement converts the oxime to an amide (N-(2,4-dichlorophenyl)acetamide). This requires acid catalysis and heat.[3] If your material was not washed thoroughly of acid during synthesis and is stored in a hot warehouse, this conversion can slowly proceed. If your melting point is sharp but significantly higher than 60°C (e.g., >150°C), you have likely rearranged the product into the amide.

Q3: Is this compound corrosive? A: Indirectly, yes. The hydrolysis products include hydroxylamine.[1][3][6] If the oxime was synthesized using hydroxylamine hydrochloride, trace HCl may be present. Over time, this can corrode metal spatulas or standard metal caps. Always use glass, Teflon, or high-grade stainless steel (316L) tools.

Q4: How do I determine water content if I suspect moisture? A: Use Coulometric Karl Fischer (KF) titration.

  • Note: Oximes can sometimes interfere with standard Volumetric KF reagents by reacting with the iodine source. Ensure your KF reagent is compatible with ketones/oximes (often labeled as "K-reagents"). If unsure, a simple melting point depression test is a faster, non-destructive proxy for purity.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16753, 2,4-Dichloroacetophenone. Retrieved from [Link]

    • Provides physical property data (Melting Point) and hydrolysis byproducts.
  • Source for handling, PPE, and stability data regarding chlorinated acetophenone deriv
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Authoritative text on the mechanism of Oxime hydrolysis and the Beckmann Rearrangement.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

    • Details the acid-catalyzed rearrangement risks associ

Sources

Color removal and purification of technical grade 2,4-dichloroacetophenone oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2,4-Dichloroacetophenone Oxime (CAS: 71516-67-1). This guide prioritizes purification efficiency, yield preservation, and impurity profile management.

Status: Active Compound: 2,4-Dichloroacetophenone Oxime CAS: 71516-67-1 Application: Key intermediate for antifungal azoles (e.g., Isoconazole, Miconazole analogues).

Diagnostic & Characterization Module

Before attempting purification, confirm the identity and impurity profile of your crude material. Technical grade samples often appear yellow-to-brown due to conjugated oligomers or unreacted ketone.

Baseline Specifications
ParameterSpecification (Pure)Technical Grade (Typical)Notes
Appearance White crystalline solidYellow/Brown sticky solidColor indicates oxidation products or metal traces.
Melting Point 100 – 104 °C 85 – 95 °C (Broad range)If MP is <40°C, you likely have unreacted ketone (MP ~33°C).
Solubility Soluble in EtOH, MeOH, CHCl₃Insoluble in WaterUse this polarity difference for recrystallization.
TLC Monitoring System

To track purification progress, use the following Thin Layer Chromatography system:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).

  • Visualization: UV (254 nm).

  • Rf Values (Approx):

    • 2,4-Dichloroacetophenone (Ketone):[1][2][3][4][5] Higher Rf (Non-polar).

    • 2,4-Dichloroacetophenone Oxime (Product): Lower Rf (Polar H-bonding).

Protocol A: Activated Carbon Decolorization

Use this protocol if your crude material is structurally intact (correct TLC) but highly colored. The color bodies are often high-molecular-weight conjugated systems that adsorb well to carbon.

The "Hot Filtration" Workflow

Objective: Remove chromophores without losing yield to adsorption.

  • Dissolution: Dissolve the crude oxime in Methanol or Ethanol (95%) at a ratio of 5 mL solvent per 1 g solid .

  • Heating: Heat the mixture to 50–60°C . Do not reflux vigorously; oximes can undergo thermal degradation.

  • Carbon Addition: Add Activated Carbon (Neutral, washed) at 5–10 wt% of the crude mass.

    • Critical: Do not add carbon to a boiling solution; it will boil over. Remove heat, add carbon, then resume heating.

  • Adsorption Phase: Stir at 50°C for 30 minutes .

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove all carbon fines.

    • Tip: Pre-warm the funnel to prevent the product from crystallizing in the filter stem.

CarbonTreatment Start Crude Dark Solid Dissolve Dissolve in EtOH (50-60°C) Start->Dissolve Carbon Add Activated Carbon (5-10 wt%) Dissolve->Carbon Stir 30 min Filter Hot Filtration (Celite Pad) Carbon->Filter Remove Heat Filtrate Clear/Pale Filtrate Filter->Filtrate Product in Solution Waste Solid Waste Filter->Waste Carbon + Color

Figure 1: Decolorization workflow. The critical step is filtering hot to prevent premature crystallization.

Protocol B: Recrystallization (The Separation)

After decolorization, use a solvent-antisolvent method to remove soluble impurities (like unreacted ketone).

Solvent System: Ethanol / Water

Why this works: The oxime is soluble in hot ethanol but insoluble in water. The impurities (ketone) are more soluble in aqueous ethanol than the oxime, remaining in the mother liquor.

  • Concentration: If you came from Protocol A, concentrate the filtrate to approx. 3 mL solvent per 1 g solid .

  • Re-heating: Ensure the solution is clear and at 60°C .

  • Water Addition (The Critical Step):

    • Add warm water (50°C) dropwise with vigorous stirring.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of ethanol to just clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours), then cool to 0-4°C in an ice bath.

  • Harvest: Filter the white needles. Wash with ice-cold 20% Ethanol/Water .

Troubleshooting & FAQ

Direct solutions to common failure modes.

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This occurs when the solution temperature is above the melting point of the solvated product, or if impurities have depressed the melting point significantly. Fix:

  • Re-heat: Redissolve the oil by heating.

  • Add Solvent: Add slightly more ethanol.

  • Seed: Cool very slowly. When the temperature hits ~40-50°C, add a "seed crystal" of pure oxime to induce nucleation.

  • Scratch: Scratch the inner wall of the flask with a glass rod to create nucleation sites.

Q2: The product turned into a different compound (MP > 150°C) after heating. What happened?

Diagnosis: You likely triggered a Beckmann Rearrangement . Mechanism: In the presence of acid traces and heat, the oxime rearranges into 2,4-dichloroacetanilide . Prevention:

  • Ensure your glassware is acid-free.

  • If the crude was made in acidic conditions, wash it thoroughly with NaHCO₃ solution before recrystallization.

  • Do not heat above 80°C.

Q3: The yield is low (<50%). Where is my product?

Diagnosis: The oxime is likely remaining in the mother liquor (too much solvent). Fix:

  • Check the filtrate (mother liquor) by TLC. If the spot is strong, evaporate the solvent to half volume and repeat the cooling process (Second Crop).

  • Note: The second crop will be less pure than the first.

Troubleshooting Issue Problem: Oiling Out Check1 Is Temp > MP? Issue->Check1 Action1 Cool slower Add Seed Crystal Check1->Action1 Yes Check2 Too much water? Check1->Check2 No Action2 Add EtOH to redissolve oil Check2->Action2 Yes

Figure 2: Logic tree for resolving "Oiling Out" during crystallization.

References

  • Synthesis & Properties: 2',4'-Dichloroacetophenone oxime (CAS 71516-67-1).[6] Fluorochem Product Catalog. Link (Accessed 2026).

  • General Oxime Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Solubility Data: 2,4-Dichloroacetophenone (Ketone Precursor) Properties. Sigma-Aldrich.[7][8][9][10] Link (Used for differential solubility analysis).

  • Beckmann Rearrangement Risk: Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions (1988). (Mechanistic grounding for thermal instability).

Sources

Validation & Comparative

Comparison of 2,4-dichloroacetophenone oxime vs. 2,4-difluoroacetophenone oxime reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2,4-Dichloroacetophenone Oxime vs. 2,4-Difluoroacetophenone Oxime

Executive Summary

This guide provides a technical comparison between 2,4-dichloroacetophenone oxime (2,4-DCl-APO) and 2,4-difluoroacetophenone oxime (2,4-DF-APO) . While structurally similar, these compounds exhibit divergent reactivity profiles driven by the distinct physicochemical properties of chlorine and fluorine.

  • 2,4-DF-APO is kinetically superior in Nucleophilic Aromatic Substitution (

    
    )  reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. It is the preferred scaffold for modern triazole antifungals (e.g., Fluconazole).
    
  • 2,4-DCl-APO exhibits significant steric inhibition at the ortho-position, retarding Beckmann Rearrangement rates compared to its difluoro analog. It remains a staple in first-generation imidazole synthesis (e.g., Ketoconazole) where ring stability is required over ring substitution.

Physicochemical Drivers

To understand the reactivity differences, we must first quantify the electronic and steric environments imposed by the halogens.

PropertyChlorine Substituent (Cl)Fluorine Substituent (F)Impact on Reactivity
Electronegativity (

)
3.163.98F induces stronger dipole moments, activating the ring for nucleophilic attack.
Van der Waals Radius 1.75 Å1.47 ÅOrtho-Cl creates significant steric clash with the oxime moiety; Ortho-F is nearly isosteric with Hydrogen.
C-X Bond Length ~1.73 Å~1.35 ÅThe shorter C-F bond pulls electron density closer to the ring, enhancing inductive withdrawal (

).
Resonance Effect (

)
Weak (3p-2p mismatch)Strong (2p-2p overlap)F donates density back to the ring more effectively than Cl, but its

effect dominates in

contexts.

Reaction Scenario A: The Beckmann Rearrangement

The Beckmann rearrangement converts these oximes into acetanilides. This is a critical pathway for generating aniline derivatives from ketone precursors.

Mechanistic Pathway

The reaction proceeds via protonation of the oxime hydroxyl, followed by a [1,2]-migration of the aryl group trans to the leaving group.

Beckmann Oxime Oxime (E-Isomer) Protonation N-Protonation (-OH becomes -OH2+) Oxime->Protonation H+ TS Transition State [1,2]-Aryl Migration Protonation->TS -H2O Nitrilium Nitrilium Ion TS->Nitrilium Concerted Amide Acetanilide Product Nitrilium->Amide +H2O -H+

Figure 1: General mechanism of the Beckmann Rearrangement.

Comparative Performance
  • 2,4-Difluoroacetophenone Oxime:

    • Reactivity: High.

    • Rationale: The ortho-fluorine atom (radius 1.47 Å) is small enough to avoid significant steric clash with the oxime hydroxyl group. This allows the molecule to easily adopt the necessary geometry for the concerted migration step.

    • Migratory Aptitude: Although electron-withdrawing groups generally lower migratory aptitude, the lack of steric hindrance allows the 2,4-difluorophenyl group to migrate efficiently.

  • 2,4-Dichloroacetophenone Oxime:

    • Reactivity: Moderate to Low (Sluggish).

    • Rationale: The Ortho-Effect . The bulky ortho-chlorine (radius 1.75 Å) sterically crowds the reaction center. This destabilizes the transition state required for the aryl migration. Additionally, the steric bulk can force the oxime into the Z-isomer (syn to the aryl group), which is geometrically unfavorable for migration (only the trans group migrates).

Reaction Scenario B: Nucleophilic Aromatic Substitution ( )

This is the primary differentiator in drug discovery applications. The oxime group itself is electron-withdrawing (via the C=N bond), activating the ring.

Mechanistic Logic

In


, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine is a superior leaving group in this context, not because the C-F bond is weak (it is strong), but because its high electronegativity stabilizes the anionic transition state.

SNAr Substrate 2,4-Dihalo Oxime Complex Meisenheimer Complex (Stabilized by EWGs) Substrate->Complex Nucleophilic Attack (Nu:) Product Substituted Product Complex->Product Loss of Halogen (X-) NoteF Fluorine (F): High Electronegativity Stabilizes Complex FAST REACTION Complex->NoteF NoteCl Chlorine (Cl): Lower Electronegativity Less Stabilization SLOW REACTION Complex->NoteCl

Figure 2:


 pathway highlighting the stabilization effect of the halogen.
  • 2,4-Difluoroacetophenone Oxime:

    • Application: Synthesis of Fluconazole and Voriconazole .

    • Observation: The 2- and 4-fluoro positions are highly labile. Nucleophiles (e.g., triazoles) can displace the halogens easily. This is often utilized before oxime formation in industrial routes, but if the oxime is present, the ring remains highly activated.

  • 2,4-Dichloroacetophenone Oxime:

    • Application: Synthesis of Ketoconazole and Miconazole .

    • Observation: The chlorine atoms are relatively inert to mild nucleophilic substitution. This stability allows for chemical modifications on the side chain (e.g., alpha-bromination of the ketone) without disturbing the aromatic halogens.

Experimental Protocols

The following protocols are standardized for comparative analysis.

Protocol 1: General Oxime Synthesis

Applicable to both 2,4-dichloro and 2,4-difluoro variants.

  • Reagents: Dissolve 10 mmol of the acetophenone derivative in 20 mL of Ethanol (95%).

  • Addition: Add 15 mmol (1.5 eq) of Hydroxylamine Hydrochloride (

    
    ).
    
  • Buffer: Add 15 mmol of Sodium Acetate (

    
    ) to buffer the HCl generated.
    
  • Reflux: Heat to reflux (78°C) for:

    • 2,4-Difluoro:[1][2][3][4][5][6] 1.5 - 2.0 Hours.

    • 2,4-Dichloro:[2][4] 3.0 - 4.0 Hours (Steric hindrance slows carbonyl attack).

  • Workup: Evaporate ethanol, add water, extract with Ethyl Acetate. Recrystallize from Hexane/EtOH.

Protocol 2: Eaton’s Reagent Mediated Beckmann Rearrangement

A safer alternative to Polyphosphoric Acid (PPA) for bench-scale comparison.

  • Preparation: In a dry flask under

    
    , charge 1.0 g of the Oxime.
    
  • Catalyst: Add 5 mL of Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).
    
  • Reaction:

    • 2,4-Difluoro:[1][2][3][4][5][6] Stir at 60°C for 2 hours.

    • 2,4-Dichloro:[2][4] Stir at 80°C for 4-6 hours (Higher energy barrier).

  • Quench: Pour slowly into ice water (exothermic).

  • Isolation: Filter the precipitated amide solid. Wash with saturated

    
     to remove acid traces.
    

Comparative Data Summary

Metric2,4-Difluoroacetophenone Oxime2,4-Dichloroacetophenone Oxime
Oxime Formation Rate (

)
1.0 (Reference)~0.6 (Slower due to ortho-sterics)
Beckmann Yield (Optimized) 88 - 92%75 - 82%

Lability
High (F is excellent activator)Low (Cl is stable)
Major Isomer E-isomer (Anti-phenyl)Mixture (Sterics favor Z slightly more)
Primary Drug Class Triazoles (Fluconazole)Imidazoles (Ketoconazole)

References

  • Beckmann Rearrangement Mechanisms

    • Title: The Beckmann Rearrangement[7][8][9][10][11]

    • Source: Organic Chemistry Portal[7]

    • URL:[Link]

  • Ortho-Effect in Rearrangements

    • Title: The Rearrangement Rates of Some Ortho-Substituted Acetophenone Oximes[12]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Fluconazole Synthesis (

    
     Context): 
    
    • Title: Fluconazole Analogs and Deriv
    • Source: PMC (N
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Principles

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

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